Cas no 338967-74-1 (N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide)

N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide structure
338967-74-1 structure
Product Name:N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide
CAS No:338967-74-1
MF:C23H20Cl4N2O5S
MW:578.292301177979
CID:5692815
PubChem ID:3799830
Update Time:2023-10-13

N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide Chemical and Physical Properties

Names and Identifiers

    • 6L-567S
    • N-(4-chlorophenyl)-2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylaminoacetamide
    • N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide
    • 2-((4-Chloro-N-(2,4-dichloro-5-(2-methoxyethoxy)phenyl)phenyl)sulfonamido)-N-(4-chlorophenyl)acetamide
    • 338967-74-1
    • AKOS005095705
    • N-(4-chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide
    • N-(4-CHLOROPHENYL)-2-(N-(4-CHLOROPHENYLSULFONYL)-2,4-DICHLORO-5-(2-METHOXYETHOXY)PHENYLAMINO)ACETAMIDE
    • Acetamide, N-(4-chlorophenyl)-2-[[(4-chlorophenyl)sulfonyl][2,4-dichloro-5-(2-methoxyethoxy)phenyl]amino]-
    • N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide
    • Inchi: 1S/C23H20Cl4N2O5S/c1-33-10-11-34-22-13-21(19(26)12-20(22)27)29(35(31,32)18-8-4-16(25)5-9-18)14-23(30)28-17-6-2-15(24)3-7-17/h2-9,12-13H,10-11,14H2,1H3,(H,28,30)
    • InChI Key: SZMSOLMOXXHDNH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1N(CC(NC1C=CC(=CC=1)Cl)=O)S(C1C=CC(=CC=1)Cl)(=O)=O)OCCOC)Cl

Computed Properties

  • Exact Mass: 577.981754g/mol
  • Monoisotopic Mass: 575.984704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 770
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 93.3Ų

Experimental Properties

  • Density: 1.499±0.06 g/cm3(Predicted)
  • pka: 11.90±0.70(Predicted)
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